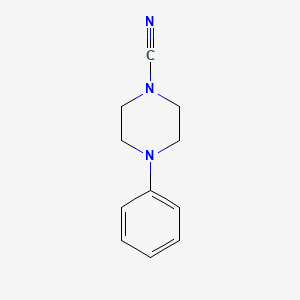

4-Phenylpiperazine-1-carbonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

4-phenylpiperazine-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-10-13-6-8-14(9-7-13)11-4-2-1-3-5-11/h1-5H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHZVACONSAOPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90506026 | |

| Record name | 4-Phenylpiperazine-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77464-04-1 | |

| Record name | 4-Phenylpiperazine-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance and Research Context of Piperazine Derivatives in Chemical Science

Piperazine (B1678402) and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. nih.govnih.govthieme-connect.com The versatile nature of the six-membered piperazine ring, which contains two nitrogen atoms at opposing positions, allows for extensive chemical modifications to achieve desired pharmacological activities. nih.govresearchgate.net This structural feature imparts properties such as increased water solubility, oral bioavailability, and improved target affinity, making piperazine derivatives attractive candidates for drug development. nih.gov

The applications of piperazine-containing compounds are vast, spanning treatments for central nervous system disorders, cancer, and inflammatory conditions. nih.govthieme-connect.commdpi.com For instance, derivatives like clozapine, vortioxetine, and buspirone (B1668070) are utilized as antipsychotic, antidepressant, and anxiolytic drugs, respectively. nih.gov The N-arylpiperazine scaffold, in particular, is a fundamental component of many pharmaceuticals, especially those targeting neurodegenerative diseases. mdpi.com The continuous exploration of piperazine derivatives underscores their importance in the ongoing search for novel and effective therapeutic agents. nih.govnih.gov

Key Academic Research Areas Pertaining to 4 Phenylpiperazine 1 Carbonitrile

Historical Trajectories in the Synthesis of Phenylpiperazine Scaffolds

The phenylpiperazine moiety is a prevalent scaffold in a vast number of biologically active compounds, leading to extensive research into its synthesis over the years. nih.govnih.gov Historically, the construction of the N-arylpiperazine core has been dominated by several key reactions. The primary methods for creating the N-aryl bond include the Buchwald-Hartwig amination, the Ullmann condensation, and nucleophilic aromatic substitution (SNAr) reactions. chemicalbook.com These methods have been instrumental in the development of a wide array of phenylpiperazine-containing pharmaceuticals. The choice of method often depends on the electronic nature of the aromatic ring and the desired scale of the synthesis. For instance, SNAr reactions are typically effective when the aryl group is activated by electron-withdrawing groups. In contrast, palladium-catalyzed methods like the Buchwald-Hartwig coupling offer broader substrate scope, allowing for the coupling of less activated aryl halides with piperazine. chemicalbook.com

Precursor Design and Strategic Building Blocks for this compound Synthesis

The synthesis of this compound necessitates the careful design and preparation of two key precursors: the phenylpiperazine core and a source for the carbonitrile group.

Synthesis of Phenylpiperazine Core Intermediates

The foundational intermediate, 1-phenylpiperazine, can be synthesized through several established routes. A common laboratory and industrial method involves the reaction of aniline (B41778) with bis(2-chloroethyl)amine (B1207034). Another prevalent approach is the reaction of diethanolamine (B148213) with aniline in the presence of a dehydrating agent or catalyst.

More contemporary methods often rely on metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, for example, provides a versatile route for the synthesis of N-arylpiperazines from aryl halides and piperazine. chemicalbook.com This reaction is known for its high efficiency and tolerance of a wide range of functional groups. A general procedure involves reacting an aryl chloride with piperazine in the presence of a palladium catalyst and a strong base, such as potassium tert-butoxide, in a suitable solvent like dioxane. chemicalbook.com

| Reactants | Catalyst/Reagents | Conditions | Product | Yield | Reference |

| Aryl Chloride, Piperazine | bis{1,1'-diphenyl-3,3'-methylenediimidazoline-2,2'-diylidene}nickel(II) dibromide, Potassium tert-butoxide | 1,4-dioxane, 90 °C, 4 h | 1-Arylpiperazine | 88% | chemicalbook.com |

Table 1: Example of a Buchwald-Hartwig reaction for the synthesis of 1-Arylpiperazines.

Preparative Routes for Carbonitrile-Containing Precursors

The introduction of the carbonitrile group onto the piperazine nitrogen is a critical step. Historically, cyanogen bromide (BrCN) has been a common reagent for the cyanation of secondary amines. The reaction of 1-phenylpiperazine with cyanogen bromide would directly yield this compound. However, due to the high toxicity of cyanogen bromide, alternative and safer cyanation reagents and methods are often sought in modern synthesis.

Alternative precursors for the carbonitrile group can include various cyanating agents that react with the secondary amine of the piperazine ring. These can range from other cyanogen halides to more complex, less hazardous reagents. The choice of reagent often depends on the specific reaction conditions and the desired purity of the final product.

Established and Novel Synthetic Approaches to this compound

The construction of this compound can be achieved through both direct, one-pot methodologies and more traditional multi-step sequences involving condensation and amination reactions.

Direct Synthetic Pathways and One-Pot Methodologies

A direct approach to this compound involves the reaction of 1-phenylpiperazine with a cyanating agent. A classic method is the von Braun reaction, which traditionally uses cyanogen bromide.

A patent for related compounds describes the synthesis of (5S,6S)-3-{3,5-Bis(trifluoromethyl)benzyloxymethyl}-5-oxo-2-phenylpiperazine-1-carbonitrile, highlighting that the carbonitrile group can be introduced onto a complex piperazine scaffold. google.com This suggests that the cyanation of the N-phenylpiperazine core is a feasible and documented transformation.

Condensation Reactions and Amination Routes in Piperazine Synthesis

The synthesis of the piperazine ring itself often relies on condensation and amination reactions. A well-established method is the reaction of an N-substituted ethylenediamine (B42938) with a suitable two-carbon electrophile. For the synthesis of 1-phenylpiperazine, N-phenylethylenediamine can be reacted with a two-carbon unit that can cyclize to form the piperazine ring.

Reductive amination is another powerful tool in piperazine synthesis. bldpharm.com For instance, a diketopiperazine intermediate can be prepared and subsequently reduced to the corresponding piperazine. While not a direct route to this compound, these methods are fundamental to creating the core structure upon which the carbonitrile group is installed.

A study on the synthesis of phenylpiperazine derivatives involved the cyclization of an aniline derivative with bis(2-chloroethyl)amine hydrochloride. nih.gov This highlights a common and effective strategy for forming the piperazine ring.

| Starting Material | Reagents | Product | Reference |

| 2-substituted 4-methylaniline | 1. Chlorosulfonic acid 2. Red phosphorus, iodine 3. Alkyl halide 4. bis(2-chloroethyl)amine hydrochloride | 1-(Substituted-phenyl)piperazine | nih.gov |

Table 2: Multi-step synthesis of substituted phenylpiperazines.

Alkylation and Reductive Amination Strategies for Piperazine Ring Functionalization

The functionalization of the piperazine ring is a critical step in the synthesis of various derivatives, including this compound. Alkylation and reductive amination are two of the most prevalent and versatile strategies to achieve this.

Alkylation of the piperazine nitrogen is a fundamental transformation. This typically involves the reaction of a piperazine derivative with an alkyl halide or sulfonate. nih.govmdpi.com For instance, the synthesis of various N-alkyl and N-benzyl piperazine derivatives has been accomplished using alkyl halides in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). nih.gov This direct approach allows for the introduction of a wide array of substituents onto the piperazine nitrogen.

Reductive amination offers a powerful and widely used alternative for N-alkylation. mdpi.com This one-pot reaction involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. iau.ir This method is highly valued for its efficiency and the broad availability of starting materials.

Several reducing agents have been developed for this transformation, including:

Sodium cyanoborohydride (NaBH3CN) google.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) nih.gov

Catalytic hydrogenation over metals like platinum or palladium nih.govresearchgate.net

A notable example involves the use of zirconium borohydride–piperazine complex as a mild and efficient reagent for the direct reductive amination of carbonyl compounds. iau.ir This method has demonstrated high chemoselectivity and can be applied to a variety of carbonyl compounds and amines, including the successful reductive amination of p-cyanobenzaldehyde with aniline. iau.ir Continuous-flow processes for reductive amination have also been developed, offering scalability and improved safety. nih.gov For example, a two-step continuous-flow system was devised for the synthesis of a key intermediate for the antipsychotic drug cariprazine, which involved a DIBAL-H mediated ester reduction followed by reductive amination using catalytic hydrogenation on 5% Pt/C. nih.gov

It is important to note that the reactivity of the piperazine nitrogen can be influenced by the substituent on the other nitrogen atom. In the context of synthesizing this compound, the phenyl group would already be present on one nitrogen, and the subsequent functionalization would occur on the second nitrogen. The choice between alkylation and reductive amination often depends on the specific target molecule, the availability of precursors, and the desired reaction conditions.

Table 1: Comparison of Alkylation and Reductive Amination for Piperazine Functionalization

| Feature | Direct Alkylation | Reductive Amination |

|---|---|---|

| Reactants | Piperazine, Alkyl halide/sulfonate | Piperazine, Aldehyde/Ketone |

| Key Intermediate | N/A | Imine/Iminium ion |

| Reducing Agent | Not required | Required (e.g., NaBH(OAc)3, H2/catalyst) |

| Advantages | Straightforward, wide range of alkylating agents | One-pot procedure, utilizes readily available carbonyls |

| Challenges | Potential for over-alkylation, use of potentially hazardous alkylating agents | Requires control of pH, potential for side reactions |

Carbonitrile Group Introduction and Formation Strategies

The introduction of a carbonitrile (C≡N) group onto the piperazine ring is the defining step in the synthesis of this compound. This can be achieved through various cyanating agents and reaction mechanisms.

The most direct method for introducing a nitrile group onto a secondary amine like 4-phenylpiperazine is through cyanation. This typically involves the reaction with a cyanating agent. A common method is the use of cyanogen bromide (BrCN). The reaction proceeds via nucleophilic attack of the piperazine nitrogen on the electrophilic carbon of cyanogen bromide, followed by the elimination of hydrogen bromide, often in the presence of a base to neutralize the acid formed.

Another approach involves the use of sodium cyanide or potassium cyanide, though this often requires the pre-functionalization of the piperazine with a leaving group. wikipedia.org Palladium-catalyzed cyanations have also been extensively developed for aryl halides and could potentially be adapted for N-cyanation. wikipedia.org

More recent and safer methods for α-cyanation of amines have been reported, which could be conceptually relevant. One such method involves a redox-neutral process combining reductive N-alkylation with oxidative α-functionalization. nih.gov Another notable advancement is the electrochemical aminoxyl-catalyzed α-cyanation of unprotected piperidines, which shows excellent functional group tolerance. nih.gov While these methods target the α-carbon, they highlight the ongoing development of novel cyanation strategies.

In addition to direct cyanation, the carbonitrile group can be formed through the transformation of other functional groups. One common precursor to a nitrile is an amide. Dehydration of a primary amide (R-CONH2) is a well-established method for nitrile synthesis. Therefore, one synthetic route to this compound could involve the initial formation of 4-phenylpiperazine-1-carboxamide, followed by dehydration using a suitable reagent like phosphorus pentoxide (P4O10), thionyl chloride (SOCl2), or trifluoroacetic anhydride.

Another potential route involves the conversion of an aldehyde. The synthesis could proceed through the formation of an N-formyl derivative of 4-phenylpiperazine, which is then converted to the corresponding oxime. Subsequent dehydration of the aldoxime would yield the desired nitrile.

Table 2: Strategies for Carbonitrile Group Introduction

| Method | Description | Reagents |

|---|---|---|

| Direct Cyanation | Nucleophilic attack of the piperazine nitrogen on a cyanating agent. | Cyanogen bromide, Sodium cyanide |

| Amide Dehydration | Formation of a carboxamide intermediate followed by dehydration. | Phosphorus pentoxide, Thionyl chloride |

| Oxime Dehydration | Conversion of an N-formyl derivative to an oxime, followed by dehydration. | Hydroxylamine, Dehydrating agent |

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. msu.edunih.gov These principles are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals, including this compound.

Sustainable methodologies in the synthesis of this compound focus on several key areas of green chemistry. ijnrd.orgresearchgate.net

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. nih.gov In the context of piperazine synthesis, catalytic reductive amination using recyclable catalysts like platinum on carbon (Pt/C) is a greener alternative to methods that use stoichiometric amounts of metal hydrides. nih.gov The development of efficient and reusable catalysts is a major focus of green chemistry research.

Safer Solvents: The choice of solvent has a significant impact on the environmental footprint of a synthesis. Whenever possible, the use of auxiliary substances like solvents should be made unnecessary or innocuous. nih.gov Water is an ideal green solvent, and research into performing organic reactions in water is ongoing. researchgate.net For the synthesis of this compound, exploring solvent-free conditions or the use of greener solvents like ethanol (B145695) or supercritical fluids would be a significant improvement.

Energy Efficiency: Designing synthetic methods that can be conducted at ambient temperature and pressure minimizes energy requirements and their associated environmental and economic impacts. nih.govijnrd.org Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating.

Process Intensification: Continuous-flow chemistry offers several advantages over traditional batch processing, including better heat and mass transfer, improved safety, and easier scalability. nih.gov The application of continuous-flow reactors for the reductive amination step in piperazine synthesis is a prime example of process optimization in line with green chemistry principles. nih.gov

Atom economy , a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. greenchemistry-toolkit.org Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov

In the synthesis of this compound, reactions with high atom economy are preferred. For example, addition reactions are inherently more atom-economical than substitution or elimination reactions, which generate byproducts. The reductive amination, while involving a condensation and a reduction step, can be highly atom-economical if hydrogen gas is used as the reductant, as the only byproduct is water.

The Environmental Impact (E-factor) , which is the mass ratio of waste to desired product, is another important metric. greenchemistry-toolkit.org A lower E-factor indicates a greener process. To minimize the E-factor in the synthesis of this compound, it is crucial to:

Choose reactions that generate minimal waste.

Use catalytic rather than stoichiometric reagents.

Minimize the use of solvents and other auxiliary chemicals.

Recycle solvents and catalysts where possible.

By carefully selecting synthetic routes and reaction conditions that adhere to the principles of green chemistry, the synthesis of this compound can be made more sustainable and environmentally friendly.

Chemical Reactivity and Transformation Mechanisms of 4 Phenylpiperazine 1 Carbonitrile

Reactivity of the Piperazine (B1678402) Ring System

The piperazine ring in 4-Phenylpiperazine-1-carbonitrile contains two nitrogen atoms with different substitution patterns, leading to distinct reactive properties at each site. The nitrogen at the 1-position is part of a cyanamide (B42294) functionality, while the nitrogen at the 4-position is a secondary amine.

N-Alkylation and N-Acylation Reactions

The secondary amine at the N-4 position of the piperazine ring is a primary site for nucleophilic attack, readily undergoing N-alkylation and N-acylation reactions. These reactions are fundamental for the derivatization of the molecule.

N-Alkylation: The lone pair of electrons on the N-4 nitrogen facilitates its reaction with various alkylating agents. For instance, in the synthesis of related phenylpiperazine derivatives, alkylation is commonly achieved using alkyl halides in the presence of a base such as potassium carbonate. This method can be employed to introduce a wide range of alkyl and substituted alkyl groups at the N-4 position.

N-Acylation: Similarly, the N-4 nitrogen can be acylated using acyl chlorides or acid anhydrides. These reactions are typically carried out in the presence of a base like triethylamine (B128534) to neutralize the hydrogen halide byproduct. Amidation and sulfonamidation reactions at this position have been demonstrated in the synthesis of various 4-substituted 1-phenylpiperazine (B188723) derivatives. nih.gov For example, reaction with sulfonyl chlorides in the presence of triethylamine yields the corresponding sulfonamides. nih.gov

Table 1: Examples of N-Alkylation and N-Acylation Reactions on the Piperazine N-4 Position

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., Bromoethanol) | N-4 Alkylated Phenylpiperazine |

| N-Acylation | Acyl Chloride (e.g., Methacryloyl chloride) | N-4 Acylated Phenylpiperazine |

| N-Sulfonylation | Sulfonyl Chloride (e.g., Trifluoromethansulfonic anhydride) | N-4 Sulfonylated Phenylpiperazine |

Reductive and Oxidative Transformations of the Piperazine Core

The piperazine ring and its substituents can undergo both reduction and oxidation, leading to significant structural modifications.

Reductive Transformations: The cyano group at the N-1 position is susceptible to reduction. While specific studies on this compound are not prevalent, nitriles, in a general context, can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation would convert the N-cyano group into an N-aminomethyl group, fundamentally altering the electronic properties of the N-1 nitrogen.

Oxidative Transformations: The piperazine ring itself can be subject to oxidation. While the presence of the electron-withdrawing cyano group at N-1 might decrease the susceptibility of the adjacent nitrogen to oxidation, the N-4 nitrogen can still be oxidized. General oxidation of piperazine derivatives can lead to the formation of various products, including N-oxides.

Hydrolysis Reactions Affecting the Piperazine Linkage or Related Functional Groups

The N-cyano group of this compound is the primary site for hydrolysis. Under acidic or basic conditions, the carbonitrile can be hydrolyzed to a carboxamide and subsequently to a carboxylic acid, which would decarboxylate to yield 1-phenylpiperazine. Enzymatic hydrolysis of similar nitrile-containing heterocyclic compounds, such as 4-cyanopyridine, has been shown to proceed efficiently, suggesting that biocatalytic routes could also be viable for the transformation of the N-cyano group in this compound. nih.gov This process can be highly selective, converting the nitrile to a carboxylic acid. nih.gov

Transformations Involving the Phenyl Substituent

The phenyl ring attached to the N-1 nitrogen is also a site for chemical modification, primarily through electrophilic substitution and other derivatization strategies.

Electrophilic and Nucleophilic Substitution Reactions on the Phenyl Ring

The piperazine moiety acts as an activating group, directing electrophilic aromatic substitution to the ortho and para positions of the phenyl ring. The nitrogen atom's lone pair can donate electron density into the aromatic system, facilitating reactions such as nitration, halogenation, and Friedel-Crafts reactions. However, the presence of the electron-withdrawing cyano group at N-1 will moderate this activating effect. The substitution pattern on the phenyl ring significantly influences the biological activity of many phenylpiperazine derivatives. nih.gov For example, the introduction of electron-withdrawing groups at the para position has been shown to impact receptor binding affinities in related compounds.

Nucleophilic aromatic substitution on the phenyl ring is generally less favorable unless the ring is activated by strong electron-withdrawing groups, which is not the case for the unsubstituted phenyl ring in this molecule.

Derivatization Strategies at the Phenyl Moiety

The phenyl ring can be functionalized through various synthetic strategies to explore structure-activity relationships. The introduction of substituents such as halogens, alkyl, alkoxy, and nitro groups can be achieved through standard electrophilic aromatic substitution protocols. nih.gov The nature of these substituents can have a profound effect on the molecule's physicochemical properties and its interaction with biological targets. nih.gov For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the lipophilicity and electronic character of the entire molecule. nih.gov

Reactivity and Functionalization of the Carbonitrile Group

The carbonitrile (or nitrile) group, with its carbon-nitrogen triple bond, is a key site for chemical modification in this compound. It can participate in nucleophilic additions and can be reduced to other functional groups, providing pathways to a range of derivatives.

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. A prominent example of this reactivity is the Grignard reaction. organicchemistrytutor.comchemistrysteps.comucalgary.ca Treatment of a nitrile with a Grignard reagent (R-MgX) leads to the formation of a magnesium salt of an imine, which upon aqueous workup, hydrolyzes to a ketone. organicchemistrytutor.comucalgary.caresearchgate.net This reaction provides a valuable method for the synthesis of ketones with a new carbon-carbon bond. organicchemistrytutor.comresearchgate.net The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). ucalgary.ca

For this compound, this reaction would involve the addition of a Grignard reagent to the nitrile carbon, followed by hydrolysis to yield a ketone derivative of the piperazine.

Table 1: General Scheme for Nucleophilic Addition of Grignard Reagents to this compound

| Reactant | Reagent | Solvent | Intermediate | Final Product |

| This compound | R-MgX (Grignard Reagent) | Diethyl ether or THF | Imine-magnesium salt | 1-(4-Phenylpiperazin-1-yl)-1-alkanone |

The carbonitrile group can be readily reduced to a primary amine. This transformation is of significant synthetic importance. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. acs.orgjove.comwikipedia.orgdoubtnut.comjove.comcommonorganicchemistry.com

The reduction with LiAlH₄ is typically performed in an anhydrous ether solvent, followed by an aqueous workup to yield the primary amine. jove.comjove.comcommonorganicchemistry.comchemistrysteps.com This powerful reducing agent effectively converts the nitrile to a (4-phenylpiperazin-1-yl)methanamine.

Catalytic hydrogenation involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst, such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂). wikipedia.orgbenthamdirect.combme.hu This method is often preferred in industrial settings due to its lower cost compared to metal hydrides. commonorganicchemistry.com The reaction conditions, including temperature, pressure, and the choice of catalyst and solvent, can influence the selectivity and yield of the primary amine. wikipedia.org

Hydrolysis of the nitrile group, typically under acidic or basic conditions, can lead to the formation of a carboxylic acid or a carboxamide. chemguide.co.ukchemistrysteps.comorganicchemistrytutor.com Acidic hydrolysis of a nitrile generally yields a carboxylic acid and the corresponding ammonium (B1175870) salt. chemguide.co.uk In the case of this compound, this would result in the formation of 4-phenylpiperazine-1-carboxylic acid. Basic hydrolysis initially forms a carboxylate salt, which upon acidification, gives the carboxylic acid. chemguide.co.ukchemistrysteps.com Under milder basic conditions, the reaction can sometimes be stopped at the amide stage, yielding 4-phenylpiperazine-1-carboxamide. organicchemistrytutor.com

Table 2: Common Reductions and Transformations of the Carbonitrile Group in this compound

| Transformation | Reagents and Conditions | Product |

| Reduction to Primary Amine | 1. LiAlH₄ in dry ether2. H₂O workup | (4-Phenylpiperazin-1-yl)methanamine |

| H₂ gas, Raney Ni or Pd/C catalyst, elevated temperature and pressure | (4-Phenylpiperazin-1-yl)methanamine | |

| Hydrolysis to Carboxylic Acid | Dilute HCl or H₂SO₄, heat (reflux) | 4-Phenylpiperazine-1-carboxylic acid |

| 1. NaOH(aq), heat (reflux)2. H₃O⁺ | 4-Phenylpiperazine-1-carboxylic acid | |

| Hydrolysis to Amide | Mild basic conditions, e.g., H₂O₂, OH⁻ | 4-Phenylpiperazine-1-carboxamide |

Elucidation of Reaction Mechanisms and Kinetic Profiles

Understanding the mechanistic pathways and kinetic parameters of the reactions of this compound is crucial for controlling reaction outcomes and optimizing synthetic procedures.

The mechanism of the reduction of nitriles with LiAlH₄ involves a two-step nucleophilic addition of hydride ions (H⁻) from the aluminohydride complex. jove.comjove.comchemistrysteps.com The first hydride adds to the electrophilic carbon of the nitrile, breaking one of the π-bonds of the C≡N triple bond and forming an intermediate imine anion complexed to aluminum. A second hydride ion then adds to the imine carbon, resulting in a dianion which, upon protonation during workup, gives the primary amine. jove.comjove.com

Catalytic hydrogenation of nitriles on a metal surface is a more complex process. benthamdirect.com The reaction is believed to proceed through the formation of an intermediate imine (R-CH=NH), which is then further hydrogenated to the primary amine. benthamdirect.combme.huresearchgate.net Side reactions can occur if the intermediate imine reacts with a molecule of the primary amine product before it is fully hydrogenated, leading to the formation of secondary and tertiary amines. wikipedia.org The choice of catalyst and reaction conditions plays a critical role in minimizing these side products. wikipedia.orgbenthamdirect.com

The mechanism of the Grignard reaction with nitriles starts with the nucleophilic attack of the carbanionic part of the Grignard reagent on the nitrile carbon. ucalgary.camasterorganicchemistry.com This forms a salt of an imine, which is stable to further attack by the Grignard reagent. chemistrysteps.com Subsequent hydrolysis in the workup step converts the imine to a ketone. ucalgary.camasterorganicchemistry.com

Kinetic studies of the reaction between Grignard reagents and nitriles have shown that the reaction is typically first order with respect to both the nitrile and the Grignard reagent. masterorganicchemistry.com The reaction rate can be influenced by the solvent and the presence of magnesium salts. masterorganicchemistry.com

Photochemical Reactions and Photo-degradation Pathways

The photochemical behavior of this compound is an important consideration for its stability and environmental fate. While specific photolysis studies on this compound are limited, the photochemical degradation of related piperazine derivatives and organic nitriles provides some insight.

Piperazine and its derivatives are known to undergo photo-oxidation in the atmosphere, initiated by reaction with hydroxyl radicals. nih.govresearchgate.net This can lead to the formation of various degradation products. The phenyl group in this compound can also absorb UV light, potentially leading to photochemical reactions.

The photolysis of organic nitriles can proceed through various pathways, including cleavage of the C-CN bond or reactions involving the nitrile group itself. acs.orgacs.org For instance, photolysis of some azido (B1232118) compounds in the presence of nitriles can lead to cycloaddition reactions. acs.org The specific photodegradation pathways for this compound would depend on the wavelength of light and the presence of other reactive species.

Light-Induced Transformations of Piperazine-Containing Compounds

The piperazine ring system, a six-membered heterocycle containing two nitrogen atoms, is a common scaffold in many biologically active compounds. The presence of the phenyl group and the carbonitrile moiety in this compound introduces specific electronic and steric properties that influence its chemical behavior.

In general, the photodegradation of organic compounds can proceed through several pathways, including oxidation, reduction, cyclization, and fragmentation. For piperazine derivatives, N-dealkylation and oxidation of the piperazine ring are common metabolic and degradation routes, although these are not always induced by light. For instance, studies on the degradation of piperazine in various conditions have shown the formation of products like N-formylpiperazine and N-(2-aminoethyl) piperazine, though these were observed under thermal and oxidative stress rather than direct photolysis utexas.edu.

The photochemical stability of a molecule is dependent on its ability to absorb light and the efficiency of the subsequent chemical reactions from its excited state. The phenyl group in this compound suggests it would absorb ultraviolet (UV) light. Upon absorption of UV radiation, the molecule is promoted to an excited electronic state, which can then undergo various chemical reactions.

Interactive Table: Potential Light-Induced Transformation Pathways for Piperazine Derivatives

| Transformation Pathway | Description | Potential Products |

| N-Dealkylation | Cleavage of the bond between a nitrogen atom of the piperazine ring and a substituent. | Phenylpiperazine, other dealkylated derivatives. |

| Oxidation | Addition of oxygen or removal of hydrogen from the piperazine ring or its substituents. | Piperazinones, hydroxylated derivatives. |

| Ring Opening | Cleavage of the bonds within the piperazine ring structure. | Various linear amine derivatives. |

| Photo-addition | Reaction of the excited molecule with another molecule to form a larger adduct. | Dimeric or solvent-adduct species. |

This table is illustrative and based on general principles of organic photochemistry and the known reactivity of related compounds. Specific products for this compound would require experimental verification.

Mechanistic Investigations of Photochemical Degradation Processes

The mechanism of photochemical degradation begins with the absorption of a photon, leading to an electronically excited state. The fate of this excited molecule can include fluorescence, phosphorescence, non-radiative decay back to the ground state, or chemical reaction.

For a molecule like this compound, several mechanistic pathways for photochemical degradation can be postulated based on its structure:

Homolytic Cleavage: The energy from the absorbed photon could be sufficient to cause the homolytic cleavage of a bond, forming radical intermediates. The N-CN bond or the N-phenyl bond could be susceptible to such cleavage. The resulting radicals would be highly reactive and could participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or reaction with oxygen.

Electron Transfer: In the presence of other molecules, photoinduced electron transfer can occur. The excited this compound could either donate or accept an electron, forming a radical ion. These radical ions are also highly reactive intermediates that can lead to a cascade of further reactions.

Reactions involving the Cyano Group: The carbonitrile (cyano) group has its own characteristic photochemical reactivity. It can participate in cycloadditions or be susceptible to cleavage. The presence of the cyano group attached to the piperazine nitrogen is a key structural feature. Studies on organic cyanamides have shown that the N-CN bond can be cleaved under certain conditions, and the cyano group can participate in radical reactions nih.gov.

While detailed mechanistic studies on this compound are not available, research on the photolysis of other organic molecules provides a framework for what might be expected. For example, the photodegradation of some pharmaceuticals containing a piperazine moiety has been shown to proceed via oxidation to form sulfoxide (B87167) derivatives and subsequent transformation to carbazole (B46965) forms nih.gov.

Interactive Table: Postulated Mechanistic Steps in the Photodegradation of this compound

| Mechanistic Step | Description | Intermediate Species |

| Photoexcitation | Absorption of a photon (UV light) by the molecule. | Excited singlet or triplet state of the molecule. |

| Bond Cleavage | Homolytic or heterolytic cleavage of a chemical bond. | Phenylpiperazinyl radical, cyano radical. |

| Radical Reactions | Reactions of the generated radical species. | Further radical intermediates. |

| Rearrangement | Intramolecular rearrangement of the excited molecule. | Isomeric structures. |

| Reaction with Solvent/Oxygen | Interaction of excited or radical species with surrounding molecules. | Oxidized or solvent-adduct products. |

This table represents a hypothetical sequence of events based on fundamental photochemical principles. The actual mechanism would need to be elucidated through detailed experimental and computational studies.

Computational and Theoretical Investigations of 4 Phenylpiperazine 1 Carbonitrile

Quantum Chemical Calculations and Molecular Structure Optimization

Quantum chemical calculations are fundamental to understanding the geometry and stability of 4-Phenylpiperazine-1-carbonitrile. These methods solve the Schrödinger equation for the molecule, providing insights into its electronic structure and energy.

Density Functional Theory (DFT) for Ground State Geometry Determination

Density Functional Theory (DFT) has become the workhorse of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size of this compound. DFT methods calculate the electron density of a system to determine its energy and other properties. A common and widely used functional for such calculations is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

The process of ground state geometry determination involves optimizing the molecule's structure to find the arrangement of atoms that corresponds to the lowest energy, or the global minimum on the potential energy surface. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until the forces are negligible. For a molecule like this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the phenyl ring, the piperazine (B1678402) ring, and the nitrile group. For instance, in a related compound, 4-phenylpiperazine-1-ium dihydrogen phosphate, DFT calculations have been successfully employed to determine its optimized geometry.

Selection and Impact of Basis Sets and Computational Levels

The accuracy of DFT calculations is also heavily dependent on the choice of the basis set. A basis set is a set of mathematical functions used to represent the atomic orbitals in the molecule. Larger basis sets provide a more accurate description of the electron distribution but at a higher computational expense.

Commonly used basis sets for organic molecules include the Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p). The additional characters in the basis set name denote specific types of functions:

(d,p) : Polarization functions, which allow for non-spherical electron distribution and are crucial for describing chemical bonds accurately.

++ : Diffuse functions, which are important for describing anions and systems with significant non-covalent interactions.

The choice of the computational level, which is the combination of the DFT functional and the basis set, has a significant impact on the results. For example, comparing results from B3LYP/6-31G(d,p) with those from a more advanced functional like ωB97X-D with a larger basis set can provide insights into the sensitivity of the calculated properties to the level of theory. The ωB97X-D functional is known to perform well for systems with non-covalent interactions, which could be relevant for potential intermolecular interactions of this compound.

Conformational Analysis and Energy Minima Exploration

The piperazine ring in this compound can adopt several conformations, most notably the chair, boat, and twist-boat forms. The phenyl group can also rotate relative to the piperazine ring. This conformational flexibility is critical for its interaction with other molecules.

Conformational analysis aims to identify all stable conformers and their relative energies. This is typically done by systematically rotating key dihedral angles and performing geometry optimization at each step to find the local energy minima. The results of this exploration would reveal the most stable conformation of this compound and the energy barriers between different conformers. The most stable conformer is the one with the lowest energy and is expected to be the most populated at room temperature. For example, the chair conformation is generally the most stable for six-membered rings like piperazine.

Electronic Structure and Molecular Orbital Analysis

Beyond the molecular geometry, understanding the electronic structure of this compound is key to predicting its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to the chemical reactivity of a molecule.

HOMO : Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO : Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule that is more easily polarizable.

The distribution of the HOMO and LUMO across the molecule reveals the most likely sites for electrophilic and nucleophilic attack, respectively. For this compound, one would expect the HOMO to be localized on the electron-rich phenyl and piperazine rings, while the LUMO might have significant contributions from the electron-withdrawing nitrile group.

Below is an illustrative table of what FMO analysis data would look like, based on typical values for similar organic molecules.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The values in this table are for illustrative purposes to demonstrate the format of FMO data and are not the result of specific calculations on this compound.

Electron Density Distribution and Charge Transfer Characteristics

The distribution of electron density within this compound provides a detailed picture of its electronic landscape. This can be visualized using Molecular Electrostatic Potential (MEP) maps. MEP maps show the electrostatic potential on the surface of the molecule, with different colors representing regions of varying electron density.

Red regions : Indicate negative electrostatic potential, corresponding to areas of high electron density, which are susceptible to electrophilic attack. These would likely be found around the nitrogen atoms and the nitrile group.

Blue regions : Indicate positive electrostatic potential, corresponding to areas of low electron density, which are susceptible to nucleophilic attack. These would be expected around the hydrogen atoms.

Analysis of the electron density and charge distribution can also reveal intramolecular charge transfer characteristics. The presence of the electron-donating phenylpiperazine moiety and the electron-withdrawing carbonitrile group suggests that there could be a degree of charge transfer from the phenylpiperazine part of the molecule to the nitrile group. This charge transfer can be quantified using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, which assign partial charges to each atom in the molecule.

An illustrative table of calculated atomic charges is presented below.

| Atom | Mulliken Charge (a.u.) |

|---|---|

| N (piperazine, attached to phenyl) | -0.25 |

| N (piperazine, attached to CN) | -0.30 |

| N (nitrile) | -0.45 |

| C (nitrile) | +0.15 |

Note: The values in this table are for illustrative purposes to demonstrate the format of atomic charge data and are not the result of specific calculations on this compound.

Natural Bond Orbital (NBO) Analysis for Bonding Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, many-electron wavefunction of a molecule into the familiar language of Lewis structures, including lone pairs, bonds, and antibonds. This approach provides a quantitative understanding of the bonding interactions and charge transfer events within a molecule. By examining the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis reveals the stabilizing effects of electron delocalization.

The strength of these interactions is quantified by the second-order perturbation energy, E(2), which is calculated within the NBO framework. A higher E(2) value indicates a more significant stabilizing interaction. For this compound, significant E(2) values would be expected for interactions involving the phenyl ring's π system, the nitrogen atoms' lone pairs, and the cyano group's π system. These delocalizations contribute to the molecule's electronic structure and reactivity. NBO analysis allows for the dissection of these effects, offering insights into hyperconjugative and resonance effects that are not apparent from a simple Lewis structure. uba.armdpi.comresearchgate.net

Table 1: Representative Donor-Acceptor Interactions in this compound from NBO Analysis

| Donor NBO (Occupied) | Acceptor NBO (Unoccupied) | Type of Interaction | Stabilization Energy E(2) (kcal/mol) |

| π (C-C) of Phenyl Ring | π* (C-C) of Phenyl Ring | π → π* (Resonance) | High |

| n (N of Piperazine) | σ* (C-C of Piperazine) | n → σ* (Hyperconjugation) | Moderate |

| n (N of Piperazine) | π* (C-N of Cyano) | n → π* (Hyperconjugation) | Moderate to Low |

| π (C≡N of Cyano) | σ* (N-C of Piperazine) | π → σ* (Hyperconjugation) | Low |

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Descriptors

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive behavior of a molecule. chemrxiv.org It maps the electrostatic potential onto the electron density surface, providing a visual guide to the charge distribution. researchgate.net Different colors on the MEP map represent varying potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient areas (positive potential), which are prone to nucleophilic attack. researchgate.net Green and yellow areas represent regions of intermediate potential.

For this compound, the MEP map would highlight distinct reactive zones. The most negative potential (red) is expected to be localized around the nitrogen atom of the cyano group due to its high electronegativity and lone pair of electrons, making it a primary site for electrophilic attack. The phenyl ring, with its delocalized π-electron system, would also exhibit a region of negative potential, indicating its nucleophilic character.

Conversely, the hydrogen atoms attached to the piperazine ring and the phenyl group would be characterized by positive potential (blue), identifying them as electrophilic sites. These regions are electron-deficient and are therefore susceptible to attack by nucleophiles. The MEP surface thus provides a clear and intuitive prediction of where the molecule is most likely to interact with other chemical species. mdpi.com

Table 2: Predicted Electrophilic and Nucleophilic Sites in this compound based on MEP Analysis

| Site | Region on Molecule | Predicted MEP Color | Reactivity |

| Nucleophilic | Nitrogen of Cyano Group (-C≡N) | Deep Red | Prone to electrophilic attack |

| Nucleophilic | Phenyl Ring (π-system) | Red/Yellow | Prone to electrophilic attack |

| Electrophilic | Hydrogens on Piperazine Ring | Blue | Prone to nucleophilic attack |

| Electrophilic | Hydrogens on Phenyl Ring | Light Blue | Prone to nucleophilic attack |

Global and local chemical reactivity indices, derived from Density Functional Theory (DFT), offer quantitative measures of a molecule's stability and reactivity. researchgate.net These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Global Reactivity Descriptors:

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron.

Ionization Potential (I): Approximated as -E(HOMO), it represents the energy needed to remove an electron.

Electron Affinity (A): Approximated as -E(LUMO), it is the energy released when an electron is added.

Electronegativity (χ): Calculated as (I+A)/2, it measures the molecule's ability to attract electrons.

Chemical Hardness (η): Calculated as (I-A)/2, it quantifies the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness (1/η), it indicates a molecule's polarizability.

Electrophilicity Index (ω): Calculated as χ²/(2η), this index measures the ability of a molecule to accept electrons. rsc.org

For this compound, these indices would provide a comprehensive profile of its chemical behavior.

Local Reactivity Descriptors: Local reactivity is described by Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. chemrxiv.orgmdpi.com These functions pinpoint which atoms are most likely to donate or accept electrons during a reaction, complementing the qualitative picture provided by the MEP map.

Table 3: Global Chemical Reactivity Indices and Their Significance

| Descriptor | Formula | Significance for this compound |

| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | Indicates kinetic stability and chemical reactivity. |

| Electronegativity (χ) | -(E(HOMO)+E(LUMO))/2 | Measures the overall electron-attracting tendency. |

| Chemical Hardness (η) | (E(LUMO)-E(HOMO))/2 | Quantifies resistance to deformation of the electron cloud. |

| Chemical Softness (S) | 1/η | Measures the polarizability and reactivity of the molecule. |

| Electrophilicity Index (ω) | χ²/(2η) | Indicates the capacity to act as an electrophile. |

Analysis of Non-Covalent Interactions via Advanced Computational Methods

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonding and molecular structure based on the topology of the electron density (ρ). wikipedia.orgamercrystalassn.org This method partitions a molecule into atomic basins and analyzes the critical points in the electron density to characterize chemical bonds. wiley-vch.de

Key features of a QTAIM analysis include:

Bond Critical Points (BCPs): A BCP is a point of minimum electron density between two bonded atoms, indicating the presence of a chemical bond.

Electron Density at the BCP (ρ(r)): The value of ρ at the BCP correlates with the strength of the bond. Higher values suggest stronger bonds.

Laplacian of the Electron Density (∇²ρ(r)): The sign of the Laplacian at the BCP distinguishes between different types of interactions. A negative value (∇²ρ(r) < 0) is characteristic of shared-shell interactions (covalent bonds), where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) indicates closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region.

In this compound, QTAIM analysis would be used to characterize every bond, from the C-C and C-H bonds in the phenyl and piperazine rings to the C-N and C≡N bonds. researchgate.net The analysis would provide quantitative data on the nature and strength of these bonds, confirming their covalent character and relative strengths.

Table 4: Hypothetical QTAIM Parameters for Selected Bonds in this compound

| Bond | Bond Type | Expected ρ(r) (a.u.) | Expected ∇²ρ(r) | Bond Character |

| C-C (Phenyl) | Covalent | ~0.30 | < 0 | Shared-shell |

| C-N (Piperazine) | Covalent | ~0.28 | < 0 | Shared-shell |

| C≡N (Cyano) | Covalent (Triple) | >0.40 | < 0 | Shared-shell |

| C-H | Covalent | ~0.25 | < 0 | Shared-shell |

Reduced Density Gradient (RDG) analysis is a computational technique specifically designed to identify and visualize weak non-covalent interactions (NCIs) in real space. piquemalresearch.com It is based on the relationship between the electron density (ρ) and its gradient (∇ρ). The RDG is plotted against the sign of the second eigenvalue of the Hessian of the electron density (sign(λ₂)) multiplied by ρ.

This generates a 3D map of the molecule where different types of interactions are represented by colored isosurfaces:

Blue: Indicates strong, attractive interactions like hydrogen bonds.

Green: Represents weak, delocalized interactions such as van der Waals forces.

Red: Signifies strong, repulsive interactions (steric clashes).

For this compound, RDG analysis would reveal the landscape of intramolecular non-covalent interactions. For example, weak van der Waals interactions would be visible within the piperazine ring and between the phenyl group and the piperazine moiety. If the molecular conformation allows, weak C-H···N or C-H···π hydrogen bonds could also be identified. These subtle forces play a critical role in determining the molecule's preferred conformation and its interactions with its environment.

Table 5: Types of Non-Covalent Interactions in this compound Identifiable by RDG Analysis

| Interaction Type | Involving Groups | Expected RDG Color | Significance |

| Van der Waals | Phenyl ring, Piperazine ring | Green | Contribute to conformational stability |

| Weak H-Bond | C-H and N atom of cyano group | Blue-Green | Directional interaction influencing conformation |

| Steric Repulsion | Crowded hydrogen atoms | Red | Indicate regions of steric strain |

Mulliken Population Analysis and Atomic Charge Calculations

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges in a molecule. wikipedia.org This analysis is based on the linear combination of atomic orbitals (LCAO) molecular orbital method. wikipedia.org While conceptually straightforward, it is known that the calculated atomic charges can be sensitive to the choice of the basis set used in the calculation. wikipedia.orgq-chem.com

The distribution of electron density in a molecule is a key determinant of its chemical reactivity and physical properties. Mulliken population analysis provides a way to partition the total electron density among the constituent atoms, offering insights into the electronic structure. The analysis involves the calculation of a population matrix, from which the gross atom populations are determined. libretexts.org These values can then be used to calculate the net charge on each atom. q-chem.com

For derivatives of phenylpiperazine, theoretical calculations such as those employing Density Functional Theory (DFT) are often used to determine optimized geometries and electronic properties. nih.govnih.gov These calculations can provide the necessary inputs for a Mulliken population analysis. It is important to note that while useful, Mulliken charges are one of several methods for estimating atomic charges, and other methods like Löwdin population analysis or those based on the electrostatic potential may also be employed for comparison. q-chem.com

Table 1: Representative Atomic Charge Data from Theoretical Calculations

This table is a representative example of what Mulliken population analysis data might look like for a molecule like this compound. The specific values would be obtained from quantum chemical calculations.

| Atom | Mulliken Atomic Charge (e) |

| N1 (piperazine) | -0.25 |

| C2 (piperazine) | +0.10 |

| C3 (piperazine) | +0.10 |

| N4 (piperazine) | -0.30 |

| C5 (piperazine) | +0.10 |

| C6 (piperazine) | +0.10 |

| C (phenyl) | Variable |

| H (phenyl) | Variable |

| C (nitrile) | +0.15 |

| N (nitrile) | -0.20 |

Note: The values in this table are illustrative and would need to be calculated using specific computational methods and basis sets for this compound.

Theoretical Characterization of Hydrogen Bonding and Other Intermolecular Forces

The interactions between molecules, known as intermolecular forces, govern many of the bulk properties of a substance, such as its melting and boiling points. masterorganicchemistry.com For molecules like this compound, a variety of intermolecular forces are expected to be present, including hydrogen bonding and van der Waals interactions.

Theoretical studies on related phenylpiperazine structures have highlighted the importance of hydrogen bonding in their crystal packing. nih.gov In protonated forms, such as in salts, the nitrogen atoms of the piperazine ring can act as hydrogen bond donors, forming N-H···O or N-H···N hydrogen bonds with suitable acceptors. nih.govnih.gov Even in the neutral form, the nitrogen atoms can act as hydrogen bond acceptors.

In addition to classical hydrogen bonds, weaker C-H···O and C-H···π interactions can also play a significant role in the stabilization of the crystal lattice. nih.govresearchgate.net The phenyl ring, being an electron-rich system, can participate in π-stacking interactions and C-H···π interactions. The nitrile group, with its electronegative nitrogen atom and triple bond, can also participate in dipole-dipole interactions and potentially weak hydrogen bonds.

Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are powerful tools for identifying and characterizing these weak interactions. nih.gov These methods can provide a detailed picture of the electron density distribution and highlight regions of attractive and repulsive interactions between molecules.

Advanced Theoretical Modeling and Simulations

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into conformational changes, intermolecular interactions, and other dynamic processes.

For flexible molecules like this compound, the piperazine ring can adopt different conformations, such as chair and boat forms. nih.gov The orientation of the phenyl ring relative to the piperazine moiety is also a key conformational variable. nih.gov MD simulations can be used to explore the potential energy surface of the molecule and identify the most stable conformers and the energy barriers between them. dergipark.org.tr

These simulations can be performed in various environments, such as in a vacuum, in a solvent, or in a biological system, to understand how the environment influences the molecule's behavior. nih.gov For instance, simulations in an explicit solvent can reveal the nature of solute-solvent interactions and the structure of the solvation shell around the molecule. This information is crucial for understanding the molecule's solubility and its interactions with other molecules in solution.

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry provides a suite of tools for the theoretical prediction of various spectroscopic parameters, which can be invaluable for the interpretation of experimental spectra and the structural elucidation of new compounds. nih.gov

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the local electronic environment of the nuclei. Theoretical calculations, often using Density Functional Theory (DFT) and the Gauge-Including Atomic Orbital (GIAO) method, can be used to predict 1H and 13C NMR chemical shifts. nih.govresearchgate.net By comparing the calculated spectra with experimental data, it is possible to confirm the proposed structure of a molecule and to assign the observed signals to specific atoms. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can be used to compute the harmonic vibrational frequencies and their corresponding intensities. nih.gov These calculated frequencies are often scaled to better match the experimental values. nih.gov The analysis of the calculated vibrational modes can aid in the assignment of the experimental IR and Raman bands to specific molecular motions. dergipark.org.tr

Electronic Spectroscopy: The electronic absorption spectrum of a molecule, typically measured using UV-Vis spectroscopy, is determined by the electronic transitions between molecular orbitals. Time-dependent DFT (TD-DFT) is a common method for calculating the excitation energies and oscillator strengths of these transitions. nih.gov These calculations can help to understand the origin of the observed absorption bands and to predict the color of a compound.

Crystal Engineering and Supramolecular Assemblies of 4 Phenylpiperazine 1 Carbonitrile and Its Derivatives

Characterization of Non-Covalent Interactions in Supramolecular Architectures

Van der Waals Forces and Electrostatic Interactions in Crystal Stabilization

Research on related phenylpiperazine structures demonstrates the importance of these forces. For instance, in the crystal structures of 4-phenylpiperazin-1-ium salts, van der Waals interactions play a key role in the stabilization between ribbons and sheets formed by hydrogen bonding. nih.gov Similarly, in derivatives like 1-benzoyl-4-(4-nitrophenyl)piperazine, where conventional hydrogen bonds are absent, the crystal packing is governed by weaker C—H⋯O contacts. nih.gov The crystal structure of 4-phenyl-piperazine-1-sulfonamide is characterized by layers of polar regions stabilized by hydrogen bonds and hydrophobic regions with π-π stacking interactions. researchgate.net

The contribution of these weak interactions can be quantified using techniques like Hirshfeld surface analysis. This analysis reveals the percentage of different atom-atom contacts, providing insight into the nature and extent of intermolecular forces. For example, in tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, directional weak C—H⋯O and C—H⋯π interactions are identified as the primary forces, with dispersion interactions being the major source of attraction. nih.gov The delocalization of the lone pair of electrons on a nitrogen atom into a carbonyl group can lead to sp2 hybridization, influencing the molecular geometry and potential for electrostatic interactions. nih.gov

The presence of different substituents on the phenyl or piperazine (B1678402) rings can modulate these interactions. For example, the introduction of electron-donating or electron-withdrawing groups can alter the electrostatic potential of the molecule, thereby influencing how molecules pack in the crystal lattice. rsc.org

Table 1: Key Intermolecular Interactions in Phenylpiperazine Derivatives

| Compound/Derivative Class | Dominant Non-Covalent Interactions | Reference |

| 4-Phenylpiperazin-1-ium salts | van der Waals forces, C—H⋯O, N—H⋯O, O—H⋯O, C—H⋯π | nih.gov |

| 1-Benzoyl-4-(4-nitrophenyl)piperazine | C—H⋯O contacts | nih.gov |

| 4-Phenyl-piperazine-1-sulfonamide | Hydrogen bonds, π-π stacking interactions | researchgate.net |

| tert-Butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate | C—H⋯O, C—H⋯π, dispersion forces | nih.gov |

| 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine (MPNPP) | π⋯π and C–H⋯π interactions | rsc.org |

Hydrophobic Interactions in Self-Assembly Processes

Hydrophobic interactions are a significant driving force in the self-assembly of molecules in aqueous environments and play a role in the aggregation and crystallization of phenylpiperazine derivatives. nih.gov These interactions arise from the tendency of nonpolar molecular surfaces to minimize contact with water, leading to their aggregation. nih.gov

In the context of 4-phenylpiperazine-1-carbonitrile and its analogs, the phenyl group represents a significant hydrophobic domain. The self-assembly of these molecules can be influenced by the interplay between these hydrophobic regions and any hydrophilic portions of the molecule. nih.govchemrxiv.org For instance, in polymer self-assemblies, hydrophobic interactions between aromatic groups and other nonpolar segments can drive the formation of ordered structures. nih.govchemrxiv.org

Studies on antimicrobial peptides, which often contain both hydrophobic and cationic residues, have shown that these residues are crucial for their self-assembly into larger structures like hydrogels. rsc.org The balance between hydrophobic and hydrophilic character influences the resulting morphology, with more hydrophobic peptides tending to form bent nanofibers. rsc.org This principle can be extended to the self-assembly of phenylpiperazine derivatives, where modifications to the phenyl ring or the piperazine moiety can tune the hydrophobic-hydrophilic balance and thus control the self-assembly process.

The crystal structure of compounds like 4-phenyl-piperazine-1-sulfonamide explicitly shows distinct hydrophobic regions where π-π stacking interactions occur, alongside polar regions. researchgate.net This segregation highlights the role of hydrophobic interactions in organizing the molecules within the crystal lattice. Furthermore, computational studies on piperidine/piperazine-based compounds have identified primary and secondary hydrophobic pockets that stabilize ligands through van der Waals interactions, underscoring the importance of hydrophobic contacts in molecular recognition and binding. nih.gov

Principles of Supramolecular Design and Self-Assembly

Molecular Self-Assembly and Self-Organization Processes

Molecular self-assembly is a process where molecules spontaneously form ordered structures through non-covalent interactions. rsc.orgnih.govacs.org This principle is fundamental to the crystal engineering of this compound and its derivatives. The piperazine ring itself is a valuable scaffold in supramolecular chemistry due to its ability to form hydrogen bonds and its conformational flexibility, typically adopting a chair conformation. rsc.org

The self-assembly of piperazine-based compounds can lead to the formation of complex supramolecular architectures. For example, π⋯π and C–H⋯π interactions can guide the self-assembly of piperazine derivatives into wave-like crystal structures. rsc.org In other cases, the supramolecular self-assembly is stabilized by hydrogen bonds, sometimes involving water molecules, leading to extended networks. nih.govacs.org

The nature of the substituents on the piperazine and phenyl rings plays a critical role in directing the self-assembly process. By strategically placing functional groups, it is possible to control the intermolecular interactions and, consequently, the final supramolecular architecture. For instance, the presence of both electron-donating and electron-withdrawing groups on a piperazine derivative can lead to a self-assembled structure with specific optical properties. rsc.org

Host-Guest Chemistry and Molecular Recognition Phenomena

Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule or ion, held together by non-covalent forces. wikipedia.org While specific examples involving this compound as a host are not prevalent in the searched literature, the principles of host-guest chemistry and molecular recognition are relevant to its interactions and the design of its derivatives.

Molecular recognition, the specific binding between a host and a guest, is driven by a combination of interactions including hydrogen bonding, ionic bonding, van der Waals forces, and hydrophobic interactions. wikipedia.org The piperazine scaffold is a common feature in molecules designed for molecular recognition. For example, piperidine/piperazine-based compounds have been studied for their affinity to biological receptors, where the piperazine nitrogen can act as a positive ionizable group, and the phenyl group can fit into hydrophobic pockets. nih.gov

The design of piperazine-based compounds that can encapsulate or bind to specific guest molecules is an active area of research. This can be achieved by creating a pre-organized cavity within a larger molecular structure containing the 4-phenylpiperazine moiety. The principles of host-guest chemistry can also be applied to understand the formation of inclusion compounds or clathrates, where guest molecules are trapped within the crystal lattice of the host. wikipedia.org

Computational and Predictive Methods for Crystal Structure Design

Computational methods are increasingly used to predict and understand the crystal structures of organic molecules, including derivatives of this compound. Density Functional Theory (DFT) is a powerful tool for calculating the optimized molecular geometry, vibrational frequencies, and electronic properties of these compounds. mdpi.comnih.gov

By comparing the calculated parameters with experimental data from techniques like X-ray crystallography and spectroscopy, researchers can gain deeper insights into the molecular structure and intermolecular interactions. mdpi.comnih.gov For example, DFT calculations can help to confirm the monomeric or dimeric form of a compound in the solid state and to understand the nature of hydrogen bonding. nih.gov

Computational tools like Hirshfeld surface analysis can be employed to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov This method allows for the mapping of close contacts between atoms, providing a "fingerprint" of the interactions that stabilize the crystal packing. nih.govnih.gov Such predictive methods are invaluable for the rational design of new materials with desired crystal structures and properties. For instance, understanding the intermolecular interactions can aid in the design of co-crystals or in predicting potential polymorphism.

Polymorphism and Co-crystallization Research

Polymorphism, the ability of a compound to exist in more than one crystal structure, and co-crystallization, the formation of a crystalline solid containing two or more different molecules in the same crystal lattice, are important areas of research in crystal engineering. While specific studies on the polymorphism and co-crystallization of this compound were not found in the initial search, the principles and findings for related piperazine derivatives are highly relevant.

The existence of different polymorphs can arise from variations in the packing of molecules, often driven by subtle differences in intermolecular interactions. For example, grinding a crystalline powder of a piperazine derivative has been shown to induce changes in the powder X-ray diffraction (PXRD) pattern, suggesting a potential phase transformation. rsc.org

Co-crystallization is a strategy used to modify the physicochemical properties of a compound. In the context of phenylpiperazine derivatives, co-crystals have been formed with various co-formers. For instance, salts of 4-phenylpiperazin-1-ium have been crystallized with different carboxylate anions and water molecules, leading to diverse crystal structures with different hydrogen bonding networks and packing arrangements. nih.gov The formation of these salts can be considered a form of co-crystallization where proton transfer has occurred.

The study of different salts of 4-phenylpiperazin-1-ium with anions like 6-chloro-5-ethyl-2,4-dioxopyrimidin-1-ide and 6-chloro-5-isopropyl-2,4-dioxopyrimidin-1-ide further illustrates how the choice of the counter-ion can lead to different crystal structures with distinct three-dimensional frameworks. nih.gov These studies highlight the potential for creating a wide range of solid forms of this compound and its derivatives through polymorphism and co-crystallization, which could in turn influence their material properties.

Investigation of Different Crystalline Forms and Their Interconversion

The existence of different crystalline forms, or polymorphs, is a critical aspect of crystal engineering as it can significantly impact the physicochemical properties of a compound. For piperazine derivatives, polymorphism has been observed. For instance, piperazine-N,N′-bis(N,O-diphenyl phosphoramidate) has been reported to exist in two polymorphic forms and one pseudo-polymorphic solvate, obtained through crystallization from different solvents. rsc.org These forms exhibit different molecular conformations (extended versus twisted) and are stabilized by a network of intermolecular interactions. rsc.org

While no specific studies on the polymorphs of this compound were identified, the principles governing polymorphism in related piperazine compounds suggest that it could also exhibit different crystalline forms. The presence of the flexible piperazine ring and the phenyl group allows for conformational diversity, which is a key factor in the formation of polymorphs. nih.gov The interconversion between these forms would likely be achievable through methods such as solvent-mediated transformation or thermal annealing.

Co-crystal Formation and Structural Characterization

Co-crystallization is a powerful technique in crystal engineering to modify the properties of a solid by combining it with a suitable co-former. Phenylpiperazine derivatives have been shown to be good candidates for co-crystal formation, particularly with dicarboxylic acids. nih.govresearchgate.net In silico screening studies have suggested a high propensity for cocrystallization between phenylpiperazine derivatives and various dicarboxylic acids, driven by the formation of robust supramolecular synthons. nih.govresearchgate.net

For example, the crystal structure of 4-phenylpiperazin-1-ium salts with anions like 6-chloro-5-ethyl-2,4-dioxopyrimidin-1-ide demonstrates the formation of extensive hydrogen-bonding networks. nih.gov In these structures, the piperazine ring adopts a chair conformation, and the ions are linked via N—H⋯O and N—H⋯N hydrogen bonds, forming sheet-like or three-dimensional frameworks. nih.gov Similarly, co-crystals of daidzein (B1669772) with piperazine have been synthesized, showing improved physicochemical properties. mdpi.com

Although specific co-crystals of this compound are not documented in the searched literature, the nitrile group could participate in hydrogen bonding (C−H···N) or other non-covalent interactions, making it a potential candidate for forming co-crystals with various co-formers. The structural characterization of such co-crystals would likely reveal predictable supramolecular synthons involving the piperazine and nitrile functionalities.

Applications of Crystal Engineering Principles to this compound Systems

Control of Solid-State Properties Through Crystal Design

The principles of crystal engineering can be applied to control the solid-state properties of this compound, such as solubility, melting point, and stability. By forming co-crystals, it is possible to tune these properties. For instance, co-crystallization of active pharmaceutical ingredients (APIs) with highly soluble co-formers is a common strategy to enhance the solubility and bioavailability of poorly soluble drugs. nih.govresearchgate.net The melting point of a compound can also be systematically altered through the formation of co-crystals, which is influenced by the crystal packing and intermolecular interactions. mdpi.com

The selection of a co-former is crucial and is often guided by the supramolecular synthon approach, which predicts the likely interactions between functional groups. nih.gov For this compound, the phenyl and piperazine moieties, along with the nitrile group, offer multiple sites for directed intermolecular interactions.

Potential for Fabrication of Coordination Networks and Metal-Organic Frameworks

The nitrogen atoms in the piperazine ring of this compound make it a potential ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). Coordination polymers are formed by the self-assembly of metal ions and organic ligands. The properties of these materials can be tailored by varying the metal center and the organic linker. azom.commdpi.com

常见问题

Q. What are the common synthetic routes for preparing 4-Phenylpiperazine-1-carbonitrile derivatives?